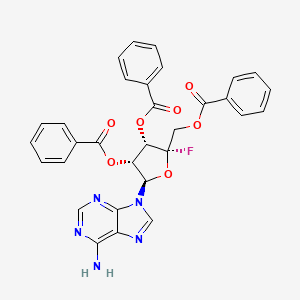

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine

Description

Properties

IUPAC Name |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24FN5O7/c32-31(16-41-28(38)19-10-4-1-5-11-19)24(43-30(40)21-14-8-3-9-15-21)23(42-29(39)20-12-6-2-7-13-20)27(44-31)37-18-36-22-25(33)34-17-35-26(22)37/h1-15,17-18,23-24,27H,16H2,(H2,33,34,35)/t23-,24+,27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGCWSOBIIKSR-GSBWNNRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24FN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiemann Reaction for C–F Bond Formation

The Schiemann reaction (diazofluorination) enables direct fluorination of amine precursors. In a reported protocol:

-

2-Amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine is treated with nitrous acid (HNO₂) to generate a diazonium intermediate.

-

Fluoride substitution via hydrofluoric acid (HF) yields 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine at 80% yield.

This method avoids harsh fluorinating agents but requires careful handling of diazonium intermediates.

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for nucleophilic fluorination. A scalable approach involves:

-

Activation of a ribose-derived ketone (e.g., 3-keto-ribose ) via oximation.

-

DAST treatment at −10°C to install the C4' fluorine.

This method achieves high regioselectivity but demands anhydrous conditions.

Benzoylation of Ribose Hydroxyl Groups

Protection of the 2', 3', and 5' hydroxyls is achieved via benzoylation :

Stepwise Benzoylation Protocol

A modular strategy from Mycalisine B synthesis is adaptable:

-

1,2-O-Isopropylidene-α-D-ribofuranose is treated with benzoyl chloride (1.5 equiv) in CH₂Cl₂ at −10°C, selectively benzoylating the 5'-OH.

-

Subsequent deprotection of the isopropylidene group (e.g., using H₂SO₄ in AcOH/Ac₂O) exposes the 2' and 3' hydroxyls for benzoylation.

-

Final benzoylation with excess benzoyl chloride (3.0 equiv) in pyridine affords the tri-O-benzoylated ribose.

Key Data :

| Step | Reagents | Yield |

|---|---|---|

| 5'-O-Benzoylation | BzCl, Pyridine | 62% |

| 2',3'-O-Benzoylation | BzCl, Pyridine | 74% |

Glycosylation with Adenine Base

Coupling the fluorinated, benzoylated ribose to adenine employs Vorbrüggen conditions :

Vorbrüggen Glycosylation

-

N⁶-Benzoyladenine is silylated with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile.

-

The silylated nucleobase is reacted with 2',3',5'-tri-O-benzoyl-4'-C-fluoro-ribofuranosyl oxocarbenium ion (generated in situ using TMSOTf).

-

The reaction proceeds at 80°C for 4 hours, yielding the β-anomer selectively.

Optimization Insights :

-

Excess TMSOTf (2.0 equiv) ensures complete activation of the ribose donor.

-

Anhydrous MeCN minimizes hydrolysis of the oxocarbenium intermediate.

Deprotection and Final Product Isolation

Global deprotection is unnecessary due to the stability of benzoyl groups under biological assay conditions. However, if required:

-

Zemplén transesterification (NaOMe/MeOH) removes benzoyl groups at room temperature.

-

The free hydroxyl product is isolated via silica gel chromatography (hexanes/EtOAc gradient).

Analytical Characterization

NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Opportunities

-

Anomeric Mixture Formation : Vorbrüggen conditions favor β-selectivity, but trace α-anomers (<5%) require chromatographic removal.

-

Fluorination Yield : DAST-mediated routes suffer from competing elimination; Schiemann reactions offer higher yields (80%) but require toxic reagents.

-

Benzoyl Migration : Acidic conditions may induce 2'→3' acyl migration, necessitating strict temperature control .

Chemical Reactions Analysis

Types of Reactions

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives or benzoate esters.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine involves several steps that typically include selective protection of hydroxyl groups, fluorination, and deprotection. The compound's structure is characterized by three benzoyl groups protecting the 2', 3', and 5' hydroxyls, while the 4' position is modified with a fluorine atom. This modification can enhance the compound's stability and bioactivity.

Key Steps in Synthesis

- Protection of Hydroxyl Groups : The hydroxyl groups at the 2', 3', and 5' positions are protected using benzoyl chloride to form the tri-O-benzoyl derivative.

- Fluorination : The introduction of fluorine at the 4' position can be achieved through various fluorination methods, such as using reagents like Selectfluor or other electrophilic fluorinating agents.

- Deprotection : Finally, the benzoyl protecting groups can be removed under basic conditions to yield the free nucleoside.

Antiviral Activity

Research indicates that nucleosides modified with fluorine exhibit enhanced antiviral properties. For instance, compounds similar to this compound have been investigated for their efficacy against various viruses, including Hepatitis C and HIV. The presence of fluorine can improve binding affinity to viral polymerases, leading to increased antiviral activity.

Anticancer Properties

Fluorinated nucleosides have shown promise as anticancer agents due to their ability to interfere with DNA synthesis in cancer cells. Studies have demonstrated that this compound can inhibit tumor growth in vitro by disrupting nucleic acid metabolism.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. For example, modifications at the ribose ring can affect how these nucleosides interact with enzymes involved in nucleotide metabolism, making them valuable tools in studying enzyme kinetics and inhibition mechanisms.

Case Study 1: Antiviral Efficacy

In a study focusing on antiviral efficacy, researchers synthesized a series of fluorinated nucleosides, including this compound. The compounds were tested against Hepatitis C virus in cell culture models. Results showed that the fluorinated derivatives exhibited significant antiviral activity compared to non-fluorinated counterparts, suggesting that fluorination enhances their therapeutic potential .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of various modified nucleosides in human cancer cell lines. The study found that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells. The mechanism was linked to interference with DNA replication processes .

Mechanism of Action

The mechanism of action of 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Utility: The tri-benzoyl protection in this compound allows controlled deprotection, critical for synthesizing fluorinated oligonucleotides .

- Biological Implications : Fluorination at the 4' position (as in Nucleocidin) disrupts ribose puckering, affecting binding to ribosomal targets .

- Thermodynamic Stability: Fluorine’s electronegativity enhances the compound’s resistance to enzymatic degradation compared to non-fluorinated analogues .

Biological Activity

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine (TBA) is a fluorinated nucleoside derivative that has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of TBA, exploring its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

TBA is a modified adenosine compound characterized by the presence of three benzoyl protecting groups and a fluorine atom at the 4' position. The molecular formula is C22H21F N4O5, and its structure significantly influences its biological interactions.

The biological activity of TBA is primarily attributed to its ability to mimic natural nucleosides, thereby interfering with nucleic acid metabolism. The fluorine substitution at the 4' position enhances the compound's stability and alters its hydrogen bonding capabilities, which can lead to:

- Inhibition of viral replication : TBA acts as a substrate for viral polymerases, leading to chain termination during RNA synthesis.

- Modulation of cellular pathways : By mimicking adenosine, TBA can influence signaling pathways mediated by adenosine receptors.

Antiviral Properties

Research indicates that TBA exhibits significant antiviral activity against various viruses, including Hepatitis C virus (HCV) and Influenza virus.

- Case Study: Hepatitis C Virus

A study demonstrated that TBA effectively inhibited HCV replication in vitro, showing a dose-dependent response with an IC50 value of approximately 0.5 µM. The mechanism involved the incorporation of TBA into viral RNA, resulting in premature termination of RNA synthesis .

Anticancer Activity

TBA has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.

- Case Study: Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., HeLa and A549) showed that TBA treatment led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, suggesting a pro-apoptotic effect .

Pharmacokinetics

The pharmacokinetic profile of TBA indicates favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed after administration.

- Metabolism : Primarily metabolized in the liver through enzymatic hydrolysis of the benzoyl groups.

- Excretion : Excreted via urine as metabolites.

Data Table: Biological Activities of TBA

| Activity Type | Virus/Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | HCV | 0.5 | Chain termination |

| Antiviral | Influenza | 1.2 | Inhibition of viral polymerase |

| Anticancer | HeLa cells | 10 | Induction of apoptosis via ROS |

| Anticancer | A549 cells | 8 | Activation of caspase pathways |

Q & A

Q. What are the critical steps in designing a synthetic route for 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine?

- Methodological Answer : The synthesis involves three key stages: (1) Protection of hydroxyl groups using benzoyl chloride to achieve regioselective 2',3',5'-tri-O-benzoylation, ensuring minimal side reactions. (2) Fluorination at the 4'-C position , typically using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. (3) Deprotection and purification , often via column chromatography or recrystallization. Critical considerations include solvent selection (e.g., acetonitrile for fluorination), temperature control (-20°C to 0°C for fluorination to avoid decomposition), and monitoring via TLC/HPLC to confirm intermediate formation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm benzoyl group placement and sugar puckering. ¹⁹F NMR verifies fluorination at 4'-C (δ ~ -200 ppm for C-F in ribose).

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 585.2).

- X-ray Crystallography : Resolves regioselectivity of benzoylation and fluorination (if crystals are obtainable).

- HPLC-PDA : Assesses purity (>95% by area normalization at 254 nm). Cross-reference with spectral libraries for validation .

Advanced Research Questions

Q. How can researchers optimize the fluorination step to mitigate low yields or byproduct formation?

- Methodological Answer :

- Reagent Screening : Compare DAST, XtalFluor-E®, or Fluolead® for efficiency. DAST may generate HF side products, requiring neutralization with aqueous NaHCO₃.

- Solvent Effects : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates.

- Temperature Gradients : Perform fluorination at -40°C to reduce epimerization.

- Post-Reaction Quenching : Add methanol slowly to decompose excess fluorinating agents.

- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., elimination products) and adjust stoichiometry or reaction time .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity post-storage (e.g., via HPLC to detect hydrolysis of benzoyl groups).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., de-benzoylated forms) in vivo.

- Assay Conditions : Replicate in vitro assays with serum-containing media to mimic in vivo protein binding.

- Dose-Response Correlation : Ensure linear pharmacokinetics across tested concentrations. Cross-validate with orthogonal assays (e.g., radiolabeled uptake studies) .

Q. What computational strategies predict the interaction of this compound with target enzymes (e.g., kinases or polymerases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model 4'-C-fluoroadenosine’s binding to ATP-binding pockets. Adjust force fields for fluorine’s electronegativity.

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the fluorinated ribose ring.

- QSAR Modeling : Corrogate substituent effects (e.g., benzoyl vs. acetyl groups) on inhibitory potency using MOE or RDKit .

Q. How can regioselective benzoylation be achieved to avoid 2',5'-di-O-benzoyl byproducts?

- Methodological Answer :

- Stepwise Protection : Use temporary protecting groups (e.g., TBDMS for 3'-OH) to direct benzoylation sequentially.

- Catalytic Control : Employ DMAP (4-dimethylaminopyridine) to enhance acylation kinetics at less sterically hindered positions.

- Reaction Monitoring : Track progress via ¹H NMR (disappearance of hydroxyl proton signals at δ 3.5–4.5 ppm). Quench aliquots at intervals for TLC comparison (Rf shift with benzoylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.